1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
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Overview
Description
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a compound with significant importance in organic chemistry. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow microreactor systems. This method enhances the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: DIC and HOBt are frequently used in peptide synthesis.
Major Products Formed
Deprotection: Removal of the Boc group yields pyrrolidine-2-carboxylic acid.
Coupling: Formation of dipeptides or larger peptides when coupled with other amino acids.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of amino acid ionic liquids for various industrial applications.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
Uniqueness
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules .
Properties
CAS No. |
1824207-89-7 |
---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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